N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine
Description
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine is a guanidine derivative featuring a 4-methoxybenzenesulfonyl group and a 2-(3,4-dimethoxyphenyl)ethyl substituent. Guanidines are known for their strong basicity and diverse applications in pharmaceuticals, agrochemicals, and materials science. The methoxy groups on the aromatic rings and the sulfonyl moiety in this compound likely influence its electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-24-14-5-7-15(8-6-14)27(22,23)21-18(19)20-11-10-13-4-9-16(25-2)17(12-13)26-3/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNBXESWTSQCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC(=C(C=C2)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then reacted with guanidine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Structural Variations and Substituent Effects
N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine
- Substituents : 4-Methoxyphenyl, methyl, and phenyl groups.
- Key Structural Features :
- The guanidine core exhibits a C1–N3 bond length of 1.2889 Å, indicating partial double-bond character.
- N–C1–N bond angles deviate from ideal trigonal planar geometry (115.10°–125.61°), suggesting steric and electronic distortions .
- Non-classical C–H···O hydrogen bonds between methoxy oxygen and methyl hydrogen atoms stabilize the crystal lattice .
The 4-methoxyphenyl group may confer similar lipophilicity but different electronic effects compared to the 3,4-dimethoxyphenethyl group.
Pharmaceutical Impurities (e.g., Imp. A(EP))
- Example : N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine dihydrochloride (CAS 63434-11-7).
- Key Features :
- Contains two 3,4-dimethoxyphenethyl groups but replaces the guanidine core with a diamine backbone.
- Classified as a pharmaceutical impurity, highlighting the importance of structural precision in drug synthesis .
This underscores the uniqueness of the target compound’s sulfonyl group in modulating reactivity or receptor binding.
Target Compound
- Synthesis Pathway : Likely involves multi-step reactions starting from chloroformamidinium chloride derivatives, similar to methods described for related guanidines .
- Key Steps :
- Condensation of 4-methoxyaniline with sulfonylguanidine precursors.
- Purification via crystallization from acetonitrile or ethanol .
N′′-(4-Methoxyphenyl)-trimethyl-phenylguanidine
- Synthesis : Reacts N,N-dimethyl-N′,N′-methylphenyl-chloroformamidinium chloride with 4-methoxyaniline in acetonitrile, followed by NaOH extraction .
- Comparison : Both compounds utilize aromatic amines in their synthesis, but the target compound’s benzenesulfonyl group may require additional protection/deprotection steps.
Crystallographic and Electronic Properties
Crystal Packing and Hydrogen Bonding
- Target Compound : Expected to exhibit C–H···O interactions due to methoxy and sulfonyl groups, similar to N′′-(4-methoxyphenyl)-trimethyl-phenylguanidine .
- Structural Analogs :
- [2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride dihydrate forms centrosymmetric dimers via C–H···Cl and O–H···Cl bonds .
- These interactions are critical for stabilizing crystal structures and may influence solubility .
Electronic Effects
Data Tables
Table 2. Hazard Profiles
| Compound Name | Oral Toxicity | Skin Irritation | References |
|---|---|---|---|
| N''-(4-MeO-phenyl)-tetramethyl-guanidine | Category 4 | Category 2 | |
| Target Compound | Not reported | Not reported | – |
Biological Activity
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methoxybenzenesulfonyl)guanidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multiple steps. The initial reaction involves 3,4-dimethoxyphenethylamine and suitable reagents to introduce the guanidine group, followed by sulfonylation with 4-methoxybenzenesulfonyl chloride under controlled conditions. This multi-step process is crucial for achieving high yield and purity in laboratory settings .
The molecular formula of this compound is C23H30N2O6S. Its structure includes functional groups that may influence its biological activity, such as methoxy and sulfonyl groups, which are known to affect binding affinity to various biological targets .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of methoxy groups enhances its lipophilicity, potentially facilitating cellular uptake and interaction with lipid membranes .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
Anticancer Potential
Studies have shown that derivatives of guanidine compounds can inhibit tumor cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines in vitro. The mechanism may involve apoptosis induction and cell cycle arrest .
Acetylcholinesterase Inhibition
There is evidence suggesting that related compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. Inhibition of AChE can enhance cholinergic signaling, which has implications for treating neurodegenerative diseases like Alzheimer's .
Case Studies
Case Study 1: Anticancer Activity
In a study examining the effects of guanidine derivatives on cancer cell lines, this compound was shown to reduce cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM against MCF-7 breast cancer cells, indicating potent activity .
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of similar compounds in models of oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage in neuronal cells exposed to hydrogen peroxide .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Model |
|---|---|---|
| Anticancer (MCF-7) | 15 | Breast Cancer |
| Acetylcholinesterase Inhibition | 0.29 | Human Neuronal Cells |
| Antioxidant Activity | Not specified | Neuronal Cell Model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
